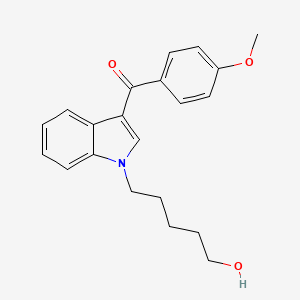
RCS-4 N-(5-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RCS-4 N-(5-hydroxypentyl) metabolite is a potential metabolite of RCS-4 . RCS-4 is a synthetic cannabinoid that has been detected in herbal mixtures . This metabolite is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures meant to mimic cannabis .
Synthesis Analysis
RCS-4 N-(5-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, characterized by O-demethylation/monohydroxylation of the N-pentyl chain . Its metabolism has been derived using GC-MS analysis .Molecular Structure Analysis
The molecular formula of RCS-4 N-(5-hydroxypentyl) metabolite is C21H23NO3 . The formal name of this compound is (1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methoxyphenyl)-methanone .Physical And Chemical Properties Analysis
The molecular weight of RCS-4 N-(5-hydroxypentyl) metabolite is 337.4 . The solubility of this compound in DMF is 5 mg/ml, in DMSO is 3 mg/ml, and in Ethanol is 10 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthetic Cannabinoid Research
RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids used in herbal mixtures meant to mimic cannabis . This makes it a valuable compound for studying the effects and mechanisms of synthetic cannabinoids.
Metabolite Studies
As a potential metabolite of RCS-4, this compound can be used in studies investigating the metabolism of synthetic cannabinoids . Understanding how these substances are metabolized can provide insights into their effects and potential risks.
Internal Standard for Quantification
RCS-4 N-(5-hydroxypentyl) metabolite can be used as an internal standard for the quantification of RCS-4 by GC- or LC-MS . This can help improve the accuracy and reliability of measurements in research studies.
Drug Testing and Forensics
Given its presence in herbal mixtures, this metabolite could potentially be used as a marker in drug testing to detect the use of certain synthetic cannabinoids .
Pharmacological Research
The study of this metabolite can contribute to pharmacological research, particularly in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids .
Regulatory and Legal Purposes
This metabolite falls under Controlled Substance legislation . Therefore, its study is crucial for regulatory and legal purposes, including the development of policies and guidelines related to synthetic cannabinoids.
Wirkmechanismus
Target of Action
RCS-4 N-(5-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, which are synthetic cannabinoids . These compounds are designed to mimic the effects of cannabis and are known to target the cannabinoid receptors in the body .
Mode of Action
It is known that synthetic cannabinoids like rcs-4 interact with the cannabinoid receptors, particularly cb1 and cb2 . The interaction with these receptors can lead to a variety of physiological effects, including changes in mood, perception, and appetite .
Biochemical Pathways
The biochemical pathways affected by RCS-4 N-(5-hydroxypentyl) metabolite are likely to be similar to those affected by other synthetic cannabinoids. These can include the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
It is known that this metabolite is almost completely glucuroconjugated in urine samples, requiring enzymolysis of the sample before analysis . This suggests that the compound may undergo extensive metabolism in the body, which could affect its bioavailability.
Result of Action
The molecular and cellular effects of RCS-4 N-(5-hydroxypentyl) metabolite’s action are likely to be diverse, given the wide range of physiological processes regulated by the cannabinoid receptors . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of RCS-4 N-(5-hydroxypentyl) metabolite. For example, factors such as the presence of other substances, the pH of the environment, and the temperature can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-25-17-11-9-16(10-12-17)21(24)19-15-22(13-5-2-6-14-23)20-8-4-3-7-18(19)20/h3-4,7-12,15,23H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQWYBPFQLBKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043065 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RCS-4 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1379604-66-6 |
Source


|
| Record name | [1-(5-Hydroxypentyl)-1H-indol-3-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)


